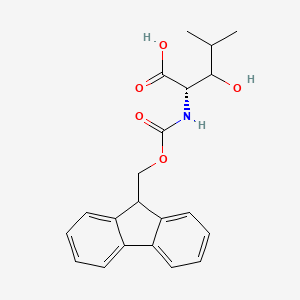
Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid
Vue d'ensemble
Description
Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a compound used in various scientific research fields. It is a derivative of amino acids and is often utilized in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process .
Mécanisme D'action
Target of Action
Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a nonproteinogenic amino acid that is used in the synthesis of peptides and peptidomimetic therapeutic agents . It is specifically used in the preparation of the nonproteinogenic amino acid (2S,3R)-3-methylglutamate (3MeGlu) and other 3-substituted glutamate derivatives . These compounds have been found in a variety of natural products and are used as tools to elucidate mechanisms of biological processes .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate was explored . The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides and peptidomimetic therapeutic agents . It plays a crucial role in the enantioselective synthesis of nonproteinogenic and unnatural amino acids .
Result of Action
The compound’s action results in the synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate . These compounds are used in the development of peptide and peptidomimetic therapeutic agents .
Action Environment
The action of Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid can be influenced by various environmental factors. For instance, the conditions under which the compound is synthesized can affect its yield and efficacy . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid typically involves multiple steps, starting from commercially available starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is used in the synthesis of peptides and peptidomimetics.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. The presence of the hydroxy group can mimic the natural amino acids found in proteins, making it a valuable tool for probing biological systems .
Medicine
In medicine, Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is used in the development of therapeutic peptides. These peptides can be designed to target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
- Fmoc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
- Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Uniqueness
Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both the hydroxy and methyl groups at specific positions on the pentanoic acid backbone also contributes to its distinct properties .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGLIQVUMAZJU-OYKVQYDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


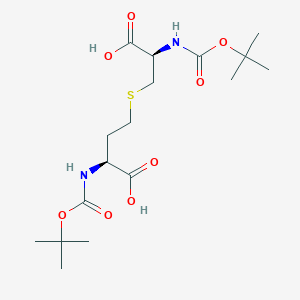
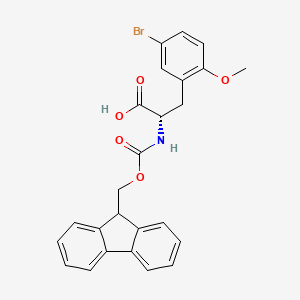
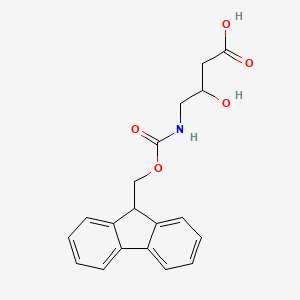
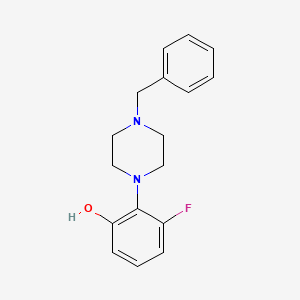
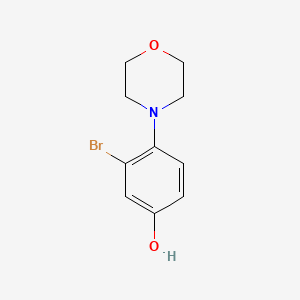
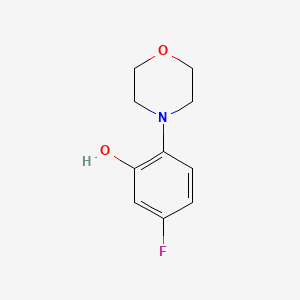
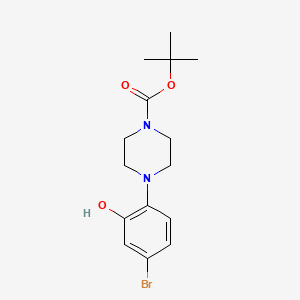
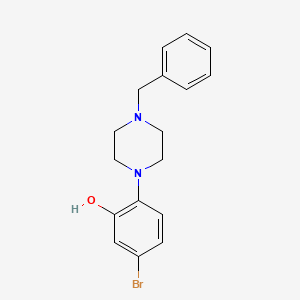
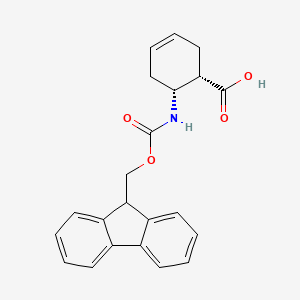
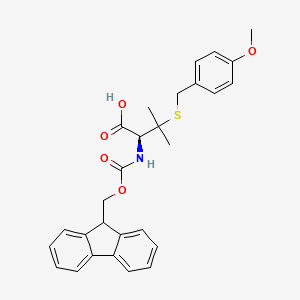
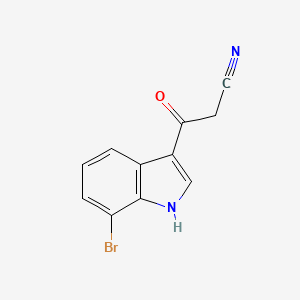
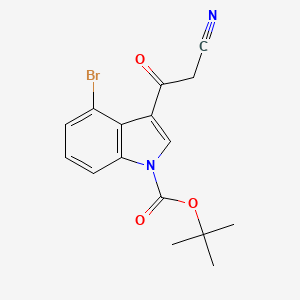
![Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B1390361.png)

